molecular formula C27H43F B1236780 3-Fluoro-9,10-secocholesta-5,7,10(19)-triene CAS No. 53839-02-4

3-Fluoro-9,10-secocholesta-5,7,10(19)-triene

Cat. No. B1236780
CAS RN: 53839-02-4
M. Wt: 386.6 g/mol
InChI Key: MDVGYNPTLLBSNB-YRZJJWOYSA-N
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Description

3-fluoro-9,10-secocholesta-5,7,10(19)-triene is a vitamin D.

Scientific Research Applications

Structural and Chemical Properties

  • The compound 3-Fluoro-9,10-secocholesta-5,7,10(19)-triene is closely related to vitamin D3, as evident in studies exploring its structural modifications and isomers. For instance, Reischl and Zbiral (1980) synthesized new double bond isomers of vitamin D3, emphasizing the potential for chemical diversity and modification within this class of compounds (Reischl & Zbiral, 1980).

Vitamin D3 Derivatives and Metabolism

  • Investigations into the metabolism of vitamin D3 derivatives have identified specific metabolites, such as in the study by Litwiller et al. (1982), where a monoglucuronide of 1,25-dihydroxyvitamin D3 was isolated from rat bile, demonstrating the complex metabolic pathways of vitamin D3 and its analogs (Litwiller et al., 1982).

Crystallographic Analysis

  • Crystallographic studies, such as the work of Knobler et al. (1972), provide insight into the molecular structure and conformations of related compounds. This research is crucial for understanding the physical and chemical properties of the molecule, which can influence its biological activity (Knobler et al., 1972).

Synthetic Methods and Derivatives

  • The synthesis of derivatives and structural analogs of this compound is a significant area of research. Ananthanarayan et al. (1983) developed a new method for partial synthesis of the vitamin D skeleton, highlighting the compound's relevance in synthetic organic chemistry and the potential for creating novel derivatives (Ananthanarayan et al., 1983).

Potential Applications in Material Science

  • Beyond its biological implications, this compound and its derivatives may have applications in material science. For instance, Salunke et al. (2007) synthesized novel poly(arylene ether)s based on related fluorinated compounds, demonstrating the versatility of these molecules in developing new materials (Salunke et al., 2007).

properties

CAS RN

53839-02-4

Molecular Formula

C27H43F

Molecular Weight

386.6 g/mol

IUPAC Name

(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-fluoro-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-indene

InChI

InChI=1S/C27H43F/c1-19(2)8-6-9-21(4)25-15-16-26-22(10-7-17-27(25,26)5)12-13-23-18-24(28)14-11-20(23)3/h12-13,19,21,24-26H,3,6-11,14-18H2,1-2,4-5H3/b22-12+,23-13-/t21-,24+,25-,26+,27-/m1/s1

InChI Key

MDVGYNPTLLBSNB-YRZJJWOYSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)F)C

SMILES

CC(C)CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)F)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)F)C

synonyms

3 alpha-fluoro-9,10-secocholestatrien-5,7,10(19)
3-fluoro-9,10-secocholestatrien-5,7,10(19)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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